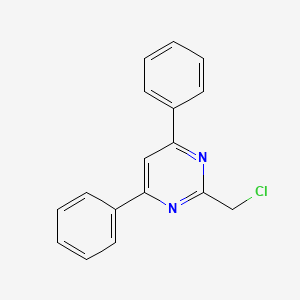

2-(Chloromethyl)-4,6-diphenylpyrimidine

Description

Properties

Molecular Formula |

C17H13ClN2 |

|---|---|

Molecular Weight |

280.7 g/mol |

IUPAC Name |

2-(chloromethyl)-4,6-diphenylpyrimidine |

InChI |

InChI=1S/C17H13ClN2/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H,12H2 |

InChI Key |

VVMZKNVXVPPZFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chloromethylated pyrimidines serve as versatile building blocks for drug discovery and polymer chemistry. The introduction of a chloromethyl group at position 2 of 4,6-diphenylpyrimidine enhances electrophilicity, facilitating downstream functionalization. This article evaluates state-of-the-art synthetic routes, emphasizing scalability, yield optimization, and environmental sustainability.

Blanc Chloromethylation: Mechanism and Modern Adaptations

Traditional Reaction Framework

The Blanc chloromethylation involves electrophilic aromatic substitution, where formaldehyde reacts with hydrogen chloride to generate a chloromethylating agent (Cl–CH₂⁺). This intermediate attacks the electron-rich pyrimidine ring, followed by rearomatization. Historically, zinc chloride (ZnCl₂) catalyzed this reaction under strongly acidic conditions.

Limitations of Classical Methods

Catalytic Innovations: Short-Chain Carboxylic Acids

Recent patents disclose using catalytic acetic acid (2–5 wt%) instead of ZnCl₂, enhancing selectivity and reducing corrosion. The carboxylic acid stabilizes the chloromethylating agent via hydrogen bonding, enabling milder conditions (5–6°C vs. traditional 40–60°C).

Table 1: Comparative Reaction Parameters for Blanc Chloromethylation

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Catalyst | ZnCl₂ (10 wt%) | Acetic acid (2 wt%) |

| Temperature | 40–60°C | 5–6°C |

| HCl Addition | Batch | Continuous |

| Yield | 60–65% | 82.1% |

| Effluent Generation | High | Low |

Alternative Synthetic Routes

Cyanamide-Mediated Condensation

A patent describing 2-chloro-4,6-dimethoxypyrimidine synthesis offers insights into adaptable strategies:

- Salt Formation : Malononitrile reacts with methanol and HCl under pressure, forming dimethyl propylenediimine dihydrochloride.

- Cyanamide Reaction : Potassium hydroxide mediates cyclization with hydrogen cyanamide.

- Condensation : Catalytic complexing agents (e.g., dimethylformamide) facilitate ring closure.

Applicability to Target Compound

While designed for methoxy derivatives, this method’s emphasis on solvent selection (e.g., petroleum ether for recrystallization) informs purification strategies for 2-(chloromethyl)-4,6-diphenylpyrimidine.

Industrial-Scale Optimization

Purification Techniques

Recrystallization Strategies

- Solvent Pair Screening : Methanol/water mixtures achieve >99% purity by dissolving impurities at 80°C and cooling to -15°C.

- Hexamine Complexation : Forms stable adducts with chloromethylated products, enabling selective crystallization.

Table 2: Recrystallization Efficiency by Solvent

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Methanol/Water | 99.5 | 78 |

| Petroleum Ether | 97.2 | 82 |

| Ethyl Acetate | 95.8 | 75 |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)-4,6-diphenylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.

Materials Science: The compound can be used in the development of functional materials, such as organic semiconductors and light-emitting diodes.

Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

4,6-Diphenylpyrimidine

- Structure : Lacks the chloromethyl group at position 2.

- Applications : Used as a reference in conductance studies.

- Key Findings: Exhibits lower single-molecule conductance compared to boron-based quasi-aromatic coordination compounds (factor of ~9 lower than boron chelates).

PXSe4DPm and PXSe2DPm (Phenoxaselenine Derivatives)

- Structure: 4,6-Diphenylpyrimidine with phenoxaselenine (PXSe) donor groups at positions 4 or 2.

- Applications : Organic phosphorescence emitters in light-emitting diodes (OLEDs).

- Key Findings: PXSe2DPm (2-substituted) shows higher phosphorescence efficiency due to optimized donor-acceptor geometry. These compounds exhibit thermally activated delayed fluorescence (TADF), enabling external quantum efficiencies >20% in OLEDs .

Table 1: Electronic Properties of Pyrimidine Derivatives

| Compound | Conductance (Relative to Boron Chelates) | Photoluminescence Quantum Yield (%) | Application |

|---|---|---|---|

| 4,6-Diphenylpyrimidine | 1 (Baseline) | N/A | Conductance Studies |

| PXSe2DPm | N/A | 85 | OLEDs |

| Boron Chellates (DBM) | ~9 | N/A | Molecular Electronics |

4,6-Diphenylpyrimidine Derivatives (Compounds 24–26)

- Structure: 4,6-Diphenylpyrimidine with amino or hydroxyl substituents.

- Applications : Alzheimer’s disease therapeutics.

- Key Findings: Inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE) with IC₅₀ values <1 µM. Compound 24 shows 90% AChE inhibition at 10 µM, comparable to donepezil .

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure : Dihydropyrimidine-thione with a 4-chlorophenyl group.

- Applications : Antitumor, antibacterial, and calcium channel-blocking agents.

- Key Findings :

2-Chloromethylthiirane

- Structure : Epoxide with a chloromethyl group.

- Applications : Intermediate in synthesizing ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.

- Key Findings : The chloromethyl group facilitates nucleophilic substitution, enabling the introduction of thietane rings into pyrimidine scaffolds .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine with chloro and carboxylic acid groups.

- Applications : Building block for agrochemicals and pharmaceuticals.

- Key Findings : The carboxylic acid group enhances solubility and enables conjugation with amines or alcohols .

Q & A

Q. Table 1. Representative Reaction Conditions

| Precursor | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Hydroxy/methyl pyrimidine | Thionyl chloride | CH₂Cl₂ | 298 K |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Q. Basic

- ¹H/¹³C NMR :

- X-ray crystallography : Confirms molecular geometry and dihedral angles between aromatic rings (e.g., ~64° for similar pyrimidines) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight.

How does the electron-withdrawing nature of the chloromethyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

Advanced

The chloromethyl group:

- Activates specific positions : Directs electrophilic substitution to meta/para positions on the pyrimidine ring.

- Facilitates nucleophilic displacement : The Cl atom in CH₂Cl can undergo SN2 reactions with amines or thiols to generate functionalized derivatives .

- Alters redox properties : Enhances susceptibility to oxidative cleavage, useful in degradation studies.

Methodological Tip : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .

What strategies can resolve discrepancies in melting point or solubility data reported for this compound?

Q. Advanced

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate polymorphs.

- Differential Scanning Calorimetry (DSC) : Verify thermal stability and melting point consistency .

- Elemental analysis : Confirm purity (>99%) to rule out impurities affecting solubility .

Note : Solubility in sodium hydroxide (NaOH) suggests acidic protons; test under inert atmospheres to prevent degradation .

How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-deficient regions.

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to prioritize attack sites.

- Transition state modeling : Predict activation energies for SN2 vs. SN1 pathways .

Example : A study on similar pyrimidines showed nucleophilic preference for the chloromethyl group over the pyrimidine ring by 12 kcal/mol .

What are the recommended storage conditions to prevent degradation of this compound?

Q. Basic

- Temperature : Store at ambient conditions (20–25°C) in sealed containers.

- Moisture control : Use desiccants to avoid hydrolysis of the chloromethyl group.

- Light sensitivity : Protect from UV exposure to prevent radical formation .

How can the chloromethyl group be functionalized to create biologically active derivatives?

Q. Advanced

Q. Table 2. Functionalization Examples

| Reaction Type | Reagents | Application | Reference |

|---|---|---|---|

| SN2 displacement | Ethylenediamine | Antimicrobial agents | |

| Suzuki coupling | Phenylboronic acid | Fluorescent probes |

What analytical challenges arise when interpreting mass spectrometry data for chloromethyl-containing pyrimidines?

Q. Advanced

- Isotopic patterns : Chlorine’s natural abundance (³⁵Cl: 75%, ³⁷Cl: 25%) creates M+2 peaks, complicating fragmentation analysis.

- Adduct formation : Sodium or potassium adducts ([M+Na]⁺) may dominate spectra; use ammonium acetate to suppress .

- Degradation products : Monitor for HCl loss (m/z = –36) during ionization.

How do steric effects from the diphenyl groups influence the compound’s crystallographic packing?

Q. Advanced

- Intermolecular interactions : π-π stacking between phenyl rings stabilizes crystal lattices.

- Dihedral angles : Angles >60° between pyrimidine and phenyl rings reduce steric clashes, favoring monoclinic packing .

- Hydrogen bonding : Weak C–H···Cl interactions contribute to layer formation .

What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.